molecular formula C18H16N4O6 B2691916 4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde CAS No. 300665-20-7

4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde

Cat. No.: B2691916
CAS No.: 300665-20-7
M. Wt: 384.348
InChI Key: GIAVDRZRWYFPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde is a complex organic compound that features both nitro and formyl functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a piperazine derivative followed by formylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde exerts its effects is largely dependent on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitro groups can undergo reduction to form amines, which can further react with various biological targets. These interactions can modulate the activity of enzymes or receptors, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-[4-(4-formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6/c23-11-13-1-3-15(17(9-13)21(25)26)19-5-7-20(8-6-19)16-4-2-14(12-24)10-18(16)22(27)28/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAVDRZRWYFPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-])C3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.